(5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Description
This compound belongs to a class of arylpiperidine/piperazine-derived methanones, characterized by a central piperidinyl scaffold substituted with a sulfonylaryl group and a heterocyclic aromatic system (here, a 5-fluorobenzo[b]thiophene). Its structure combines a sulfonamide-like moiety (4-methoxyphenylsulfonyl) with a fluorinated benzothiophene, which confers unique electronic and steric properties.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-8-10-23(11-9-18)21(24)20-13-14-12-15(22)2-7-19(14)28-20/h2-7,12-13,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDXNSFEILOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the transition-metal-free one-pot synthesis, which allows for the formation of fused benzofuranamines and benzo[b]thiophenamines. This method avoids the use of heavy metals, making it more environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperidine, including those similar to (5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, exhibit notable antimicrobial properties. For instance, compounds synthesized with modifications on the benzhydryl and sulfonamide rings showed significant antibacterial and antifungal activities against various pathogens, including Xanthomonas axonopodis and Fusarium solani .
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors of this enzyme are valuable for treating hyperpigmentation disorders. The compound has been investigated for its ability to inhibit tyrosinase activity. Studies revealed that certain derivatives displayed promising anti-melanogenic effects, with specific compounds demonstrating antioxidant activity without cytotoxicity .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of compounds based on the piperidine scaffold. Research indicated that modifications to the aromatic rings significantly influenced the inhibitory potency against tyrosinase . For example, introducing various substituents on the phenyl rings altered the binding affinity and selectivity towards the target enzyme.
Case Study 1: Anti-Melanogenic Agents
A series of studies focused on synthesizing and evaluating (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives showed that specific modifications could enhance anti-melanogenic properties while maintaining low toxicity levels in vitro. The most effective compounds were identified through a combination of docking studies and enzyme inhibition assays .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the synthesis of 1-benzhydryl-sulfonyl-piperidine derivatives, which were tested for antimicrobial activity. The results indicated that specific structural modifications led to enhanced efficacy against both bacterial and fungal strains .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogs share the (heteroaryl)(piperidinyl/piperazinyl)methanone backbone but differ in substituents:
Key Observations :
- Fluorine vs. Trifluoromethyl: The target’s 5-fluorobenzothiophene enhances electronegativity and metabolic stability compared to non-fluorinated analogs like MK37 .
- Piperidine vs.
- Methoxy vs. Chloro/Methyl : The 4-methoxy group on the sulfonylaryl moiety (target) improves solubility relative to chloro/methyl-substituted analogs (AGN-PC-00Q75X) .
Divergences :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, comparisons can be inferred from structural analogs:
Biological Activity
The compound (5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety substituted with a fluorine atom , a sulfonyl group , and a piperidine ring . Its molecular formula is with a molecular weight of 387.4 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Effects : Compounds containing the benzo[b]thiophene structure have shown potential in inhibiting tumor growth.
- Antimicrobial Activity : The piperidine and sulfonamide functionalities are known for their antibacterial properties.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation of cancer cells.
- Enzyme Interaction : The sulfonamide group can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of related compounds:
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition Studies :
Data Tables
The following table summarizes key findings from various studies on related compounds:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzo[b]thiophen-2-yl and 4-((4-methoxyphenyl)sulfonyl)piperidine moieties in this compound?
- Methodology : The benzo[b]thiophen core can be synthesized via cyclization of thiophenol derivatives with α,β-unsaturated ketones. The 4-((4-methoxyphenyl)sulfonyl)piperidine moiety may involve sulfonylation of piperidine using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . Coupling these fragments via a methanone bridge typically employs acyl chloride intermediates or coupling agents like EDCI/HOBt in anhydrous solvents .
- Validation : Confirm stepwise purity using HPLC (e.g., 95% purity at 254 nm) and structural integrity via ¹H/¹³C-NMR to resolve fluorinated and sulfonyl group environments .
Q. How can researchers address discrepancies in elemental analysis data during purity assessment?
- Troubleshooting : Discrepancies between calculated and observed values for C, H, and N (as seen in similar benzoylpiperidine derivatives ) may arise from residual solvents or hygroscopicity. Use high-vacuum drying and confirm solvent removal via TGA (thermogravimetric analysis). Cross-validate with mass spectrometry (HRMS) for molecular ion consistency.
Q. What spectroscopic techniques are critical for characterizing the fluorinated and sulfonyl groups?
- Approach :
- ¹⁹F-NMR : Identify the fluorine environment in the benzo[b]thiophen ring (δ ~ -110 to -120 ppm for aromatic fluorines).
- ¹H-NMR : Resolve piperidine protons adjacent to the sulfonyl group (deshielded at δ 3.0–3.5 ppm) and methoxy protons (singlet at δ ~3.8 ppm) .
- FT-IR : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for optimizing target binding affinity?
- Methodology : Perform docking studies using the sulfonyl-piperidine group as a hydrogen bond acceptor (targeting enzymes or receptors). The benzo[b]thiophen moiety’s planarity may enhance π-π stacking in hydrophobic pockets. MD simulations can assess stability of the methanone linker in physiological conditions .
- Experimental Correlation : Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and compare with analogs lacking the 5-fluoro substituent .
Q. What experimental design considerations are critical for ensuring reproducibility in biological assays?
- Key Factors :
- Sample Stability : Address compound degradation (e.g., hydrolysis of the sulfonyl group) by storing samples at -20°C under argon and using fresh DMSO stock solutions .
- Matrix Effects : For cell-based assays, pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to avoid aggregation.
- Controls : Include structurally similar analogs (e.g., non-fluorinated or sulfonamide variants) to isolate the impact of specific functional groups .
Q. How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?
- Analysis Framework :
- Pharmacokinetics : Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., sulfonyl group cleavage).
- Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome incubations .
- Dose-Response Refinement : Adjust in vivo dosing based on plasma protein binding and tissue distribution studies .
Data Contradiction & Mechanistic Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Strategy :
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify cell-line-specific pathways affected by the compound.
- Off-Target Screening : Employ kinome/GPCR panels to rule out non-specific interactions .
- Redundancy Checks : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .
Q. What structural modifications could enhance metabolic stability without compromising activity?
- Design Insights :
- Sulfonyl Group : Replace the 4-methoxyphenyl with a trifluoromethoxy group to resist enzymatic hydrolysis .
- Methanone Linker : Introduce steric hindrance (e.g., methyl groups) to slow carbonyl reduction .
- Fluorine Positioning : Evaluate para vs. meta substitution on the benzo[b]thiophen ring to balance lipophilicity and metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
